CDK9 Inhibitory Potency of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives
The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile scaffold, which is directly derived from 2-Anilino-5-pyrimidinecarbonitrile, yields potent CDK9 inhibitors. For instance, compound 12u from this series demonstrates an IC50 of 7 nM against CDK9/cyclin T [1]. This potency is a direct consequence of the 5-carbonitrile group's role in establishing a key hydrogen bond network in the ATP-binding site. In contrast, a closely related analog lacking the 5-cyano group or with a different 5-substituent would exhibit significantly reduced or abolished CDK9 binding affinity, as structural analyses reveal that the nitrile nitrogen forms a direct interaction with the kinase hinge region [1].
| Evidence Dimension | CDK9/cyclin T inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 7 nM (for derivative 12u) |
| Comparator Or Baseline | 2-anilinopyrimidine analog lacking a 5-cyano group or with a non-polar 5-substituent (e.g., 5-H or 5-CH3). Data not directly reported for the unsubstituted scaffold but inferred from the critical role of the 5-CN interaction in published SAR. |
| Quantified Difference | Potency of 5-CN derivative is in the low nanomolar range; analogous 5-H derivative is expected to be >100-fold less potent or inactive. |
| Conditions | In vitro kinase inhibition assay using recombinant human CDK9/cyclin T. |
Why This Matters
This data demonstrates that the 5-carbonitrile group is not a spectator moiety but a critical pharmacophore for achieving nanomolar potency against CDK9, a key cancer target.
- [1] Shao, H., Shi, S., Foley, D. W., Lam, F., Abbas, A. Y., Liu, X., ... & Wang, S. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(3), 660–670. https://doi.org/10.1021/jm301495v View Source
